Puma BH3

BAK activation mitochondrial permeabilization BH3 profiling

PUMA BH3 uniquely neutralizes all five antiapoptotic BCL-2 proteins (BCL-2, BCL-xL, BCL-w, MCL-1, BFL-1/A1) and directly activates BAK (Kd 26 nM)—a dual capability unmatched by BAD BH3 (no MCL-1 binding) or NOXA BH3 (no BAK activation). This 25-aa synthetic peptide delivers the combined functional effect of BAD BH3 + NOXA BH3, serving as a single-probe reference standard for comprehensive BH3 profiling, mitochondrial priming, and apoptosis induction. Essential for MCL-1-dependent cancer models (multiple myeloma, AML, NSCLC) where BAD BH3 yields false negatives. Ideal for dynamic BH3 profiling, BAK oligomerization kinetics, and BH3 mimetic calibration studies.

Molecular Formula C100H162N34O32S
Molecular Weight 2384.6 g/mol
Cat. No. B15582532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuma BH3
Molecular FormulaC100H162N34O32S
Molecular Weight2384.6 g/mol
Structural Identifiers
InChIInChI=1S/C100H162N34O32S/c1-13-47(6)78(134-90(159)62(27-31-75(142)143)126-84(153)56(21-16-33-111-98(105)106)121-81(150)50(9)119-91(160)66(39-53-43-114-55-20-15-14-19-54(53)55)131-89(158)61(25-29-71(102)137)125-87(156)59(120-52(11)135)26-30-74(140)141)97(166)115-44-73(139)116-49(8)80(149)122-60(24-28-70(101)136)88(157)129-64(37-45(2)3)93(162)124-58(23-18-35-113-100(109)110)85(154)123-57(22-17-34-112-99(107)108)86(155)127-63(32-36-167-12)83(152)118-51(10)82(151)128-68(41-76(144)145)95(164)133-69(42-77(146)147)96(165)130-65(38-46(4)5)94(163)132-67(40-72(103)138)92(161)117-48(7)79(104)148/h14-15,19-20,43,45-51,56-69,78,114H,13,16-18,21-42,44H2,1-12H3,(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,148)(H,115,166)(H,116,139)(H,117,161)(H,118,152)(H,119,160)(H,120,135)(H,121,150)(H,122,149)(H,123,154)(H,124,162)(H,125,156)(H,126,153)(H,127,155)(H,128,151)(H,129,157)(H,130,165)(H,131,158)(H,132,163)(H,133,164)(H,134,159)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t47-,48-,49-,50-,51-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-/m0/s1
InChIKeyWAUBIEFUAKDOLF-RUAZKFRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Puma BH3 Peptide for Apoptosis Research: Procurement Guide for Bcl-2 Family Protein Interaction Studies


PUMA BH3 is a 25-amino-acid synthetic peptide corresponding to the BH3 domain of the p53-upregulated modulator of apoptosis (PUMA) protein, a proapoptotic member of the BCL-2 family . As a BH3-only protein, it functions by binding to antiapoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1) via its amphipathic α-helical BH3 domain, thereby neutralizing their prosurvival activity and promoting mitochondrial apoptosis [1]. PUMA BH3 is distinguished from other BH3-only peptides (e.g., BAD, NOXA) by its broad-spectrum binding profile, engaging all five major antiapoptotic BCL-2 proteins with high potency, and by its capacity to function as a direct activator of the proapoptotic effector protein BAK .

Puma BH3 Peptide Procurement: Why Broad-Spectrum BH3 Profiling Cannot Be Simplified to Single-Analog Selection


Generic substitution of PUMA BH3 with other BH3-only peptides (e.g., BAD BH3, NOXA BH3, BIM BH3) is scientifically invalid due to profound and functionally consequential differences in their binding selectivity profiles across antiapoptotic BCL-2 family members [1][2]. Quantitative binding analyses reveal that interactions between BH3 peptides and prosurvival BCL-2 proteins vary over 10,000-fold in affinity, with each BH3-only peptide exhibiting a distinct and non-overlapping targeting pattern [3]. While PUMA BH3 engages all five major antiapoptotic proteins (BCL-2, BCL-xL, BCL-w, MCL-1, BFL-1/A1) with high potency, BAD BH3 fails to bind MCL-1, and NOXA BH3 binds only MCL-1 and BFL-1/A1 . Furthermore, PUMA BH3 possesses direct BAK activation capacity that BAD BH3 and NOXA BH3 completely lack [4]. Consequently, experimental outcomes—particularly in BH3 profiling, mitochondrial priming assays, and apoptosis induction studies—cannot be interpreted interchangeably across BH3 peptide analogs, necessitating compound-specific selection based on the target antiapoptotic protein(s) of interest. The following quantitative evidence establishes the precise dimensions along which PUMA BH3 is differentiated from its closest comparators.

Puma BH3 Peptide Quantitative Differentiation Evidence: Head-to-Head Binding Affinity and Functional Comparison with BH3 Analogs


Direct BAK Activation: Puma BH3 Activates Proapoptotic Effector BAK Whereas BAD BH3 and NOXA BH3 Exhibit No Activator Function

PUMA BH3 directly binds to and activates the proapoptotic effector protein BAK with a dissociation constant (Kd) of 26 ± 5 nM as measured by surface plasmon resonance (SPR), promoting BAK homo-oligomerization and subsequent mitochondrial outer membrane permeabilization . In direct functional comparison using mitochondrial permeabilization assays, PUMA BH3 (as a Bid chimera) demonstrated robust BAK activation capacity, whereas BAD BH3 and NOXA BH3 exhibited no detectable activator function under identical experimental conditions [1].

BAK activation mitochondrial permeabilization BH3 profiling

Pan-Specific High-Affinity Binding Profile: Puma BH3 Engages All Five Major Antiapoptotic BCL-2 Proteins with Potency Superior to BAD BH3 and NOXA BH3

Systematic binding affinity profiling of eight BH3 peptides against five antiapoptotic BCL-2 proteins (BCL-xL, BCL-2, MCL-1, BCL-w, BFL-1/A1) using three orthogonal assay platforms (SPR, FP, HTRF) revealed that PUMA BH3 potently engages all five proteins with high affinity, whereas BAD BH3 binds tightly only to BCL-2, BCL-xL, and BCL-w (failing to engage MCL-1 and binding weakly to A1), and NOXA BH3 binds only MCL-1 and A1 [1]. Among the eight peptides tested, BIM BH3 and PUMA BH3 were the only ones to exhibit pan-specific, high-affinity binding across all five prosurvival targets [2].

BH3 profiling BCL-2 family mitochondrial priming apoptosis

Differential MCL-1 Engagement: Puma BH3 Binds MCL-1 with High Affinity Whereas BAD BH3 Shows No Detectable MCL-1 Binding

A critical functional distinction between PUMA BH3 and BAD BH3 lies in their capacity to engage MCL-1. Quantitative binding analyses demonstrate that PUMA BH3 binds MCL-1 with high affinity, while BAD BH3 exhibits no detectable binding to MCL-1 (affinity >10,000 nM in SPR assays) [1]. The wild-type PUMA BH3 foldamer binds tightly to BCL-xL but shows relatively weaker affinity for MCL-1 compared to BCL-xL; however, in contrast to BAD BH3, PUMA BH3 retains measurable and functionally relevant MCL-1 engagement [2]. Computational variant studies confirm that wild-type PUMA BH3 occupies a distinct binding space relative to BFL-1 and MCL-1 compared to BCL-xL [3].

MCL-1 dependence BH3 profiling apoptosis resistance

BAK Activation Potency Ranking: Puma BH3 Occupies Intermediate Tier Between BIM/BID (Strongest) and BAD/NOXA (Non-Activators)

In a systematic functional comparison using Bid chimeras to assess direct BAK and BAX activation capacity, BH3 sequences were ranked by activation potency in mitochondrial permeabilization assays. BIM BH3 and BID BH3 were the strongest activators, followed by PUMA BH3, HRK BH3, BMF BH3, and BIK BH3 in descending order of potency, while BAD BH3 and NOXA BH3 exhibited no detectable activator function [1]. The Bid chimeras were approximately 1000-fold more effective than the corresponding isolated BH3 peptides, confirming that the observed activation differences reflect intrinsic BH3 domain properties rather than delivery efficiency artifacts [1]. Notably, PUMA BH3 showed no apparent preference for activating BAK versus BAX [1].

BAK activation Bax activation BH3-only protein mitochondrial apoptosis

Complementary Apoptotic Function: Puma BH3 Cooperates with BAD BH3 to Induce Potent Killing in Systems with Multiple Prosurvival Dependencies

The distinct and complementary binding profiles of PUMA BH3 (pan-specific) versus BAD BH3 (BCL-2/BCL-xL/BCL-w selective) and NOXA BH3 (MCL-1/A1 selective) underpin their cooperative apoptotic function. In cellular killing assays, BAD BH3 and NOXA BH3 alone each induced only weak cell death, whereas their combination produced potent, synergistic apoptosis induction comparable to that achieved by PUMA BH3 alone [1][2]. This functional complementarity demonstrates that PUMA BH3 effectively recapitulates the combined activity of BAD BH3 plus NOXA BH3, owing to its capacity to simultaneously neutralize both BCL-2/BCL-xL/BCL-w and MCL-1/A1 arms of prosurvival signaling [3].

combinatorial BH3 profiling apoptosis synergy BCL-2 family

Structural Basis for Differential Binding: Puma BH3 Forms Stable Complexes with BCL-xL and MCL-1 Validated by X-ray Crystallography and NMR

High-resolution structural characterization provides direct evidence of PUMA BH3 engagement with antiapoptotic BCL-2 family members. X-ray crystallography of BCL-xL bound to α/β-PUMA BH3 peptide 5 (PDB: 4BPK) resolved at 1.76 Å confirms stable complex formation with BCL-xL [1]. Separately, NMR solution structure analysis of MCL-1 complexed with PUMA BH3 domain (PDB: 2ROC) validated high-affinity binding to MCL-1 with a Kd of 1.8 nM [2]. Similarly, X-ray crystallography of mouse prosurvival protein A1 bound to PUMA BH3 domain (PDB: 2VOF) confirmed a Kd of 1.0 nM [2]. In contrast, structural studies of BAD BH3 demonstrate absence of MCL-1 complex formation, consistent with the quantitative binding data [3].

structural biology protein-peptide interaction BCL-2 family X-ray crystallography

Puma BH3 Peptide: Primary Research Applications Derived from Quantitative Differentiation Evidence


BH3 Profiling Assays for Pan-Specific Mitochondrial Priming Assessment and Apoptotic Dependency Mapping

PUMA BH3 is the preferred peptide probe for comprehensive BH3 profiling experiments that require assessment of global mitochondrial priming across all five major antiapoptotic BCL-2 family members (BCL-2, BCL-xL, BCL-w, MCL-1, BFL-1/A1) [1]. Based on the direct head-to-head evidence showing PUMA BH3 engages 5/5 prosurvival targets with high affinity, whereas BAD BH3 engages only 3/5 and NOXA BH3 engages only 2/5 [2], PUMA BH3 uniquely serves as a single-probe positive control for maximal cytochrome c release in dynamic BH3 profiling (DBP) workflows. This application is particularly critical in cancer cell lines and primary tumor specimens where the dominant prosurvival dependency is unknown or where multiple BCL-2 family members contribute redundantly to apoptotic resistance [3].

Direct BAK Activation Studies and Mitochondrial Permeabilization Mechanistic Investigations

For experimental designs requiring direct, measurable activation of the proapoptotic effector BAK—rather than merely sensitization through antiapoptotic protein neutralization—PUMA BH3 is the only BH3 peptide among the selective-binding subset (BAD, NOXA) with demonstrated BAK activation capacity [1]. Quantitative evidence confirms PUMA BH3 binds BAK with a Kd of 26 ± 5 nM and induces BAK homo-oligomerization and membrane permeabilization, whereas BAD BH3 and NOXA BH3 exhibit no activator function [2]. This property makes PUMA BH3 essential for mechanistic studies of BAK conformational change, oligomerization kinetics, and pore formation in liposome-based and isolated mitochondrial assays. Researchers should note that BIM BH3 and BID BH3 are stronger activators than PUMA BH3 [3], and should select PUMA BH3 when intermediate activation potency is desired to avoid maximal activation saturation.

MCL-1-Dependent Apoptosis Studies in Hematologic Malignancies and Solid Tumors with MCL-1 Addiction

In cellular models and clinical specimens where MCL-1 is the dominant or co-dominant prosurvival dependency (e.g., multiple myeloma, AML, subsets of NSCLC and breast cancer), PUMA BH3 must be used in place of BAD BH3 for BH3 profiling and apoptosis induction assays [1]. Quantitative binding evidence demonstrates that BAD BH3 shows no detectable binding to MCL-1 (Kd > 10,000 nM), whereas PUMA BH3 engages MCL-1 with high affinity [2]. Consequently, BAD BH3 treatment yields false-negative results in MCL-1-dependent systems, while PUMA BH3 accurately reveals MCL-1-mediated priming. This differential MCL-1 engagement is the basis for the clinical interpretation of BH3 profiling data, where BAD BH3 sensitivity reflects BCL-2/BCL-xL dependence and PUMA BH3 sensitivity indicates pan-BCL-2 family priming inclusive of MCL-1 contribution [3].

Combinatorial Apoptosis Pathway Dissection and Synergy Studies with BH3 Mimetics

PUMA BH3 serves as a single-probe reference standard for validating the combinatorial effects of selective BH3 mimetic drugs or peptides in apoptosis pathway studies [1]. Evidence shows that PUMA BH3 alone induces potent apoptosis equivalent to the combined effect of BAD BH3 plus NOXA BH3, owing to its capacity to simultaneously neutralize both the BCL-2/BCL-xL/BCL-w and MCL-1/A1 arms of prosurvival signaling [2]. This property enables PUMA BH3 to function as: (1) a positive control for maximal apoptosis induction in dose-response studies; (2) a reference comparator for assessing the efficacy of BH3 mimetic combinations (e.g., ABT-199/venetoclax plus MCL-1 inhibitors); and (3) a calibration standard for normalizing BH3 profiling data across experimental batches and laboratories . The structural validation of PUMA BH3 complexes with BCL-xL, MCL-1, and A1 further supports its use as a template for computational design of pan-BCL-2 family inhibitors [3].

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